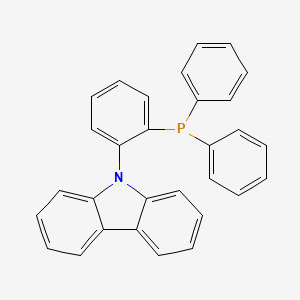
3-benzyl-5-(3-fluorophenyl)-1,2-thiazolidine-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-5-(3-fluorophenyl)-1,2-thiazolidine-1,1-dione, also known as BFT, is a small molecule that has been used in a wide range of scientific research applications. BFT is a versatile compound that can be used in a variety of experiments, including those related to drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
3-benzyl-5-(3-fluorophenyl)-1,2-thiazolidine-1,1-dione has been used in a variety of scientific research applications. It has been used in the development of new drugs, as an inhibitor of enzymes, and as a potential therapeutic agent. This compound has also been used in the study of the mechanism of action of drugs and the biochemical and physiological effects of drugs. Additionally, this compound has been used in studies related to the development of new drugs, biochemistry, and physiology.
Mecanismo De Acción
The mechanism of action of 3-benzyl-5-(3-fluorophenyl)-1,2-thiazolidine-1,1-dione is not yet fully understood. It is believed that this compound binds to a specific enzyme in the body, which then triggers a cascade of biochemical reactions that lead to the desired effect. This compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, this compound has been shown to activate certain pathways, including the MAPK pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, this compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2). Additionally, this compound has been shown to activate certain pathways, including the MAPK pathway. This compound has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-benzyl-5-(3-fluorophenyl)-1,2-thiazolidine-1,1-dione in lab experiments is that it can be synthesized relatively easily. Additionally, this compound can be used in a variety of experiments, including those related to drug development, biochemistry, and physiology. A limitation of using this compound in lab experiments is that the mechanism of action is not yet fully understood.
Direcciones Futuras
The potential future directions of research related to 3-benzyl-5-(3-fluorophenyl)-1,2-thiazolidine-1,1-dione include further investigation into its mechanism of action and biochemical and physiological effects. Additionally, further research could be conducted into the potential therapeutic applications of this compound. Additionally, further research could be conducted into the potential synergistic effects of this compound with other compounds. Finally, further research could be conducted into the potential side effects of this compound and its potential interactions with other drugs.
Métodos De Síntesis
3-benzyl-5-(3-fluorophenyl)-1,2-thiazolidine-1,1-dione can be synthesized using a three-step process. The first step involves the reaction of 3-fluorobenzaldehyde with thiourea in the presence of a base such as sodium carbonate. This reaction produces this compound. The second step involves the oxidation of the thiazolidine ring with a periodate salt such as sodium periodate. This reaction yields this compound. The third and final step involves the reduction of the thiazolidine ring with a reducing agent such as sodium borohydride. This reaction yields the final product, this compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-5-(3-fluorophenyl)-1,2-thiazolidine-1,1-dione involves the reaction of benzyl isothiocyanate with 3-fluorobenzaldehyde to form 3-benzyl-5-(3-fluorophenyl)-1,2-thiazolidine-1,1-dione.", "Starting Materials": [ "Benzyl isothiocyanate", "3-fluorobenzaldehyde" ], "Reaction": [ "Step 1: Benzyl isothiocyanate is reacted with 3-fluorobenzaldehyde in the presence of a base such as potassium carbonate in a solvent such as ethanol.", "Step 2: The reaction mixture is heated under reflux for several hours to allow for the formation of 3-benzyl-5-(3-fluorophenyl)-1,2-thiazolidine-1,1-dione.", "Step 3: The product is then isolated and purified using standard techniques such as recrystallization or column chromatography." ] } | |
| 2375269-12-6 | |
Fórmula molecular |
C16H16FNO2S |
Peso molecular |
305.4 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



